molecular formula C7H4F3IO B174156 2-Iodo-6-(trifluoromethyl)phenol CAS No. 149209-48-3

2-Iodo-6-(trifluoromethyl)phenol

Cat. No. B174156
M. Wt: 288.01 g/mol
InChI Key: NDHFOURDXWPNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reactivity of Hypervalent Iodine Trifluoromethylation Reagent with Phenols

The study explores the reactivity of a hypervalent iodine electrophilic trifluoromethylation reagent with phenols, particularly focusing on the trifluoromethylation at the ortho- and para-positions of the aromatic core. The research demonstrates that in the absence of substitution at these positions, electrophilic substitution products like 2-trifluoromethyl-4-tert-butylphenol are obtained in moderate yield .

Synthesis and Characterization of Halogenated Phenols

While not directly related to 2-Iodo-6-(trifluoromethyl)phenol, the identification of 2,6-Dibromophenol as a cause of off-flavour in Australian crustacea provides insights into the synthesis and detection of halogenated phenols in biological systems. This study also discusses handling and processing procedures to mitigate the off-flavour caused by such compounds .

Development of a Recyclable Hypervalent Iodine(III) Reagent

The synthesis of a recyclable hypervalent iodine(III) reagent for chlorination and oxidation reactions is presented. This reagent is shown to be effective for various reactions and can be recovered and reused, highlighting the potential for sustainable practices in chemical synthesis involving hypervalent iodine compounds .

Spectroscopic Studies on Phenol Derivatives

The spectroscopic characterization of 2,4,6-tris(dimethylaminomethyl) phenol is discussed, providing valuable information on the vibrational signatures, charge delocalization, and chemical stability of phenol derivatives. This research contributes to the understanding of the molecular structure and properties of phenol compounds .

Synthesis and Computational Studies on a Fluorinated Phenoxy Compound

The synthesis of a fluorinated phenoxy compound is confirmed through various characterization techniques, and its molecular geometry is compared using different computational methods. The compound's reaction with sugar azide to form a triazole ring is also explored, indicating the potential for novel synthetic pathways and applications .

Mechanistic Approach to the Reaction of Phenols with Iodinating Agents

The study provides a mechanistic approach to the reactions of phenols with iodinating agents, focusing on the solvolysis of intermediary iodocyclohexadienones. This research offers insights into the reaction pathways and product yields, which are relevant for understanding the chemical behavior of iodinated phenols .

Reactions of Tris(trifluoromethyl)phenols with Various Elements

The reactions of 2,4,6-Tris(trifluoromethyl)phenols with compounds of main group and transition elements are investigated. The study includes the preparation of various phenoxides and the description of their single-crystal X-ray structures, contributing to the knowledge of the chemical properties and reactivity of trifluoromethylated phenols .

Scientific Research Applications

  • Pharmaceutical Research

    • Trifluoromethylphenol compounds are often used in the development of new drugs . The trifluoromethyl group is a common feature in many FDA-approved drugs . The unique properties of the fluorine atom can significantly affect the biological activities and physical properties of compounds, making them useful in drug discovery .
  • Agrochemical Research

    • Trifluoromethylphenol derivatives are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these compounds .
  • Veterinary Medicine

    • Trifluoromethylphenol derivatives are also used in the veterinary industry . Several veterinary products containing the trifluoromethylpyridine (TFMP) moiety have been granted market approval . These compounds are used to treat various diseases and disorders in animals .
  • Chemical Synthesis

    • Trifluoromethylphenol compounds are used as intermediates in chemical synthesis . The unique properties of the fluorine atom and the trifluoromethyl group make these compounds useful in the synthesis of various organic compounds .
  • Material Science

    • Trifluoromethylphenol compounds are used in the development of new materials . The unique properties of the fluorine atom can significantly affect the physical properties of materials, making these compounds useful in material science .
  • Functional Materials

    • Trifluoromethylphenol compounds are used in the development of functional materials . These materials have specific functions, such as electrical conductivity, magnetism, or luminescence .
  • Organic Synthesis

    • Trifluoromethylphenol compounds are often used as intermediates in organic synthesis . The unique properties of the fluorine atom can significantly affect the biological activities and physical properties of compounds, making them useful in organic synthesis .
  • Pesticide Development

    • Trifluoromethylphenol derivatives are used in the development of pesticides . More than 50% of the pesticides launched in the last two decades have been fluorinated . In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
  • Development of Functional Materials

    • Trifluoromethylphenol compounds are used in the development of functional materials . These materials have specific functions, such as electrical conductivity, magnetism, or luminescence .
  • Electronics

    • Trifluoromethylphenol compounds are used in the electronics industry . The unique properties of the fluorine atom can significantly affect the physical properties of materials, making these compounds useful in electronics .
  • Catalysis

    • Trifluoromethylphenol compounds are used in catalysis . The unique properties of the fluorine atom can significantly affect the catalytic activities of compounds, making them useful in catalysis .

Safety And Hazards

The safety data sheet for a related compound, “3,5-Bis(trifluoromethyl)phenol”, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s reasonable to assume that “2-Iodo-6-(trifluoromethyl)phenol” may have similar hazards.

properties

IUPAC Name

2-iodo-6-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3IO/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHFOURDXWPNRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435038
Record name 2-iodo-6-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-6-(trifluoromethyl)phenol

CAS RN

149209-48-3
Record name 2-iodo-6-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-6-(trifluoromethyl)phenol
Reactant of Route 2
2-Iodo-6-(trifluoromethyl)phenol
Reactant of Route 3
Reactant of Route 3
2-Iodo-6-(trifluoromethyl)phenol
Reactant of Route 4
Reactant of Route 4
2-Iodo-6-(trifluoromethyl)phenol
Reactant of Route 5
Reactant of Route 5
2-Iodo-6-(trifluoromethyl)phenol
Reactant of Route 6
Reactant of Route 6
2-Iodo-6-(trifluoromethyl)phenol

Citations

For This Compound
3
Citations
JA Miller, MC Coleman… - The Journal of Organic …, 1993 - ACS Publications
The primarybiliary metabolic pathways in rats for the antiinflammatory drug tebufelone (1) involve hydroxylation of a terf-butyl group2 and modification (including hydroxylation) at the …
Number of citations: 24 pubs.acs.org
AM Holland - 2002 - search.proquest.com
This thesis contains research into the synthesis of chemiluminescent compounds, most of which were novel, and the study of their chemiluminescent properties. Additional compounds …
Number of citations: 2 search.proquest.com
G Lu, HC Malinakova - The Journal of Organic Chemistry, 2004 - ACS Publications
Insertion of monosubstituted allenes into stable oxapalladacycle I was studied. The aim of this work was to define steric and electronic parameters of allenes that would allow for a regio- …
Number of citations: 27 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.